molecular formula C16H20F3N3O5S B2641421 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1234886-59-9

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2641421
CAS No.: 1234886-59-9
M. Wt: 423.41
InChI Key: SYWKYTHOANIUOD-UHFFFAOYSA-N
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Description

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a phenylurea compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methanesulfonyl group attached to a piperidine ring, and a trifluoromethoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methanesulfonyl group through a sulfonation reaction.

    Coupling with the Phenyl Ring: The functionalized piperidine is then coupled with a phenyl ring that has a trifluoromethoxy group. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.

    Final Assembly: The final step involves the formation of the ethanediamide linkage, connecting the two main fragments of the molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group or to modify the piperidine ring.

    Substitution: The trifluoromethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce modified piperidine rings.

Scientific Research Applications

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The methanesulfonyl group and the trifluoromethoxy group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(methanesulfonyl)piperidin-4-yl]-N’-[4-(trifluoromethoxy)phenyl]urea: This compound shares a similar structure but differs in the functional groups attached to the piperidine and phenyl rings.

    N-Phenyl-N-(4-piperidinyl)propionamide: Another related compound with a piperidine ring and a phenyl ring, but with different substituents.

Uniqueness

N-[(1-methanesulfonylpiperidin-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the specific combination of the methanesulfonyl and trifluoromethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O5S/c1-28(25,26)22-8-6-11(7-9-22)10-20-14(23)15(24)21-12-2-4-13(5-3-12)27-16(17,18)19/h2-5,11H,6-10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWKYTHOANIUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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